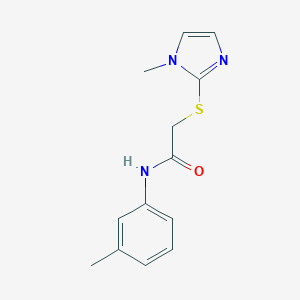
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one, also known as CTQ, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. CTQ belongs to the class of tetrahydroquinoline derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the inhibition of various enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to inhibit the activity of protein kinase C, which is known to play a crucial role in the development of cancer. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to inhibit the aggregation of beta-amyloid protein, which is responsible for the formation of plaques in the brain in Alzheimer's disease.
Biochemical and Physiological Effects
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One potential direction is to study its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Another potential direction is to develop more efficient synthesis methods for 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one, which can lead to its wider availability for research and potential therapeutic applications. Finally, more studies are needed to fully understand the mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one and its potential side effects.
合成法
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline in the presence of acetic acid and subsequent reaction with 2-aminobenzophenone in the presence of sodium borohydride and acetic acid. The final product is obtained after purification and recrystallization.
科学的研究の応用
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has also been studied for its anti-inflammatory and anti-oxidant properties.
特性
製品名 |
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H27ClN2O4 |
分子量 |
515 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O4/c1-36-21-15-16-25(37-2)22(17-21)26-27-23(9-6-10-24(27)34)33(20-13-11-19(31)12-14-20)30(32)28(26)29(35)18-7-4-3-5-8-18/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChIキー |
NOWZJYDWSFXACJ-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)